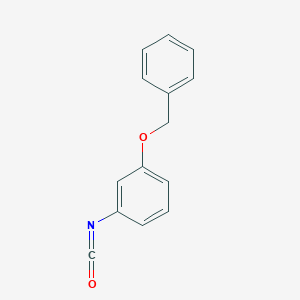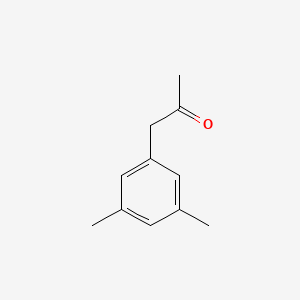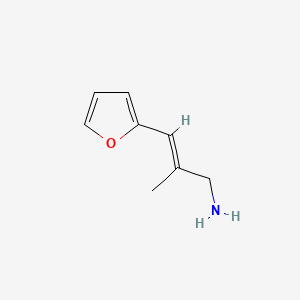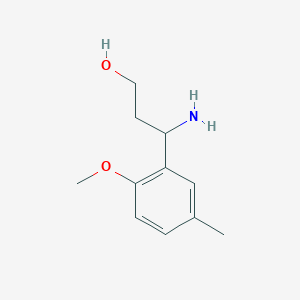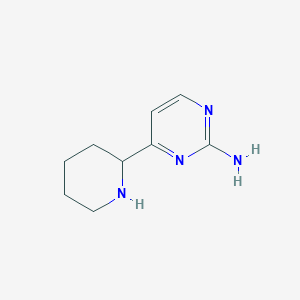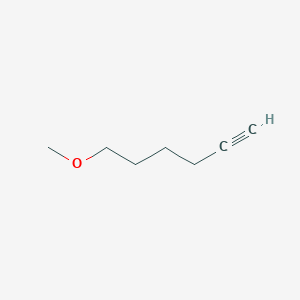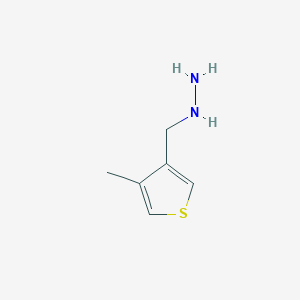
((4-Methylthiophen-3-yl)methyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Methylthiophen-3-yl)methyl)hydrazine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the methyl group and the hydrazine moiety in this compound makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methylthiophen-3-yl)methyl)hydrazine typically involves the reaction of 4-methylthiophene with hydrazine under controlled conditions. One common method is the nucleophilic substitution reaction where 4-methylthiophene is treated with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
((4-Methylthiophen-3-yl)methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
((4-Methylthiophen-3-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive thiophene derivatives.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of ((4-Methylthiophen-3-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The sulfur atom in the thiophene ring can also participate in redox reactions, contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound of ((4-Methylthiophen-3-yl)methyl)hydrazine.
4-Methylthiophene: A precursor in the synthesis of this compound.
Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both the methyl group and the hydrazine moiety, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H10N2S |
|---|---|
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
(4-methylthiophen-3-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2S/c1-5-3-9-4-6(5)2-8-7/h3-4,8H,2,7H2,1H3 |
Clé InChI |
UTNUQFYLTMYQEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC=C1CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal](/img/structure/B15322251.png)

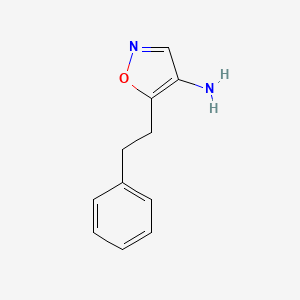
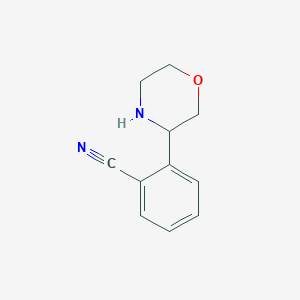
aminehydrochloride](/img/structure/B15322293.png)
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
